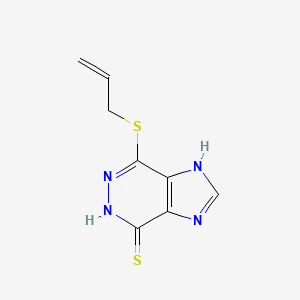
Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimetyl-2-octenyl)oxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 4-hydroxyacetophenone with 6,7-dihydroxy-3,7-dimethyl-2-octenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its antioxidant properties.
Ethanone, 1-(4-ethylphenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Ethanone, 1-(4-(((2E)-6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)phenyl)- is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
52691-44-8 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]phenyl]ethanone |
InChI |
InChI=1S/C18H26O4/c1-13(5-10-17(20)18(3,4)21)11-12-22-16-8-6-15(7-9-16)14(2)19/h6-9,11,17,20-21H,5,10,12H2,1-4H3/b13-11+ |
InChI Key |
ISJPPKGJQXPKDE-ACCUITESSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC=C(C=C1)C(=O)C)/CCC(C(C)(C)O)O |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C(=O)C)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



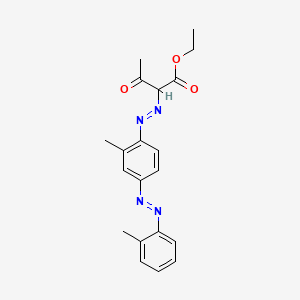
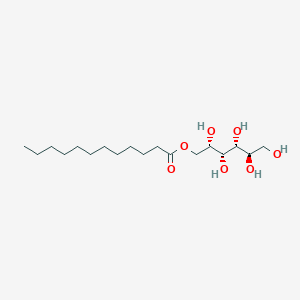
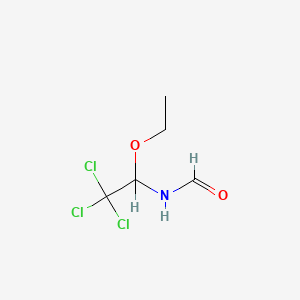
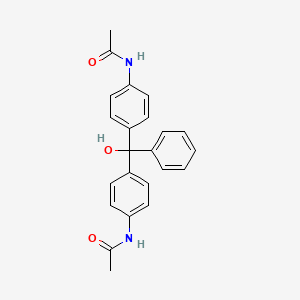

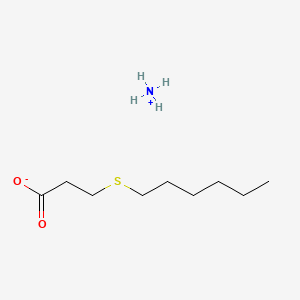


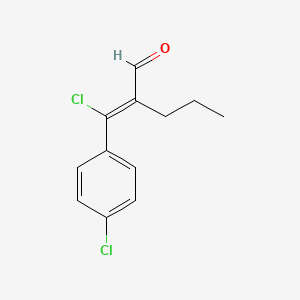
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
